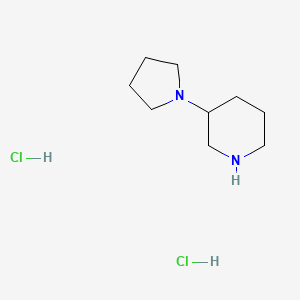

3-Pyrrolidin-1-yl-piperidine dihydrochloride

Description

Properties

IUPAC Name |

3-pyrrolidin-1-ylpiperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2.2ClH/c1-2-7-11(6-1)9-4-3-5-10-8-9;;/h9-10H,1-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOQCKIXFFBCWJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Pyrrolidin-1-yl-piperidine Dihydrochloride: A Privileged Scaffold in Drug Discovery

This guide provides a comprehensive technical overview of 3-Pyrrolidin-1-yl-piperidine dihydrochloride, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. We will delve into its synthesis, chemical properties, and burgeoning pharmacological applications, with a particular focus on its potential as a C-C chemokine receptor type 5 (CCR5) antagonist for the treatment of Human Immunodeficiency Virus (HIV) and its broader implications in addressing other therapeutic areas such as central nervous system (CNS) disorders, inflammatory conditions, and cancer.

Introduction: The Significance of the Pyrrolidinyl-Piperidine Scaffold

The fusion of pyrrolidine and piperidine rings creates a unique three-dimensional structure that has proven to be a "privileged scaffold" in medicinal chemistry.[1][2] These saturated heterocyclic moieties are prevalent in a vast array of natural products and FDA-approved pharmaceuticals, underscoring their importance in the design of novel therapeutics.[3][4] The inherent structural features of the 3-Pyrrolidin-1-yl-piperidine core, including its basic nitrogen centers and defined stereochemistry, allow for precise interactions with biological targets, leading to a wide spectrum of pharmacological activities.[1][2][5]

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₂₀Cl₂N₂ | [6][7] |

| Molecular Weight | 227.18 g/mol | [6][7] |

| CAS Number (R-enantiomer) | 913702-35-9 | [6] |

| CAS Number (S-enantiomer) | 917505-12-5 | [7] |

| Appearance | Solid |

Synthesis and Characterization

The synthesis of 3-Pyrrolidin-1-yl-piperidine dihydrochloride can be approached through several strategic routes, leveraging established methods for the construction of piperidine and pyrrolidine rings. A common strategy involves the reductive amination of a suitable piperidone precursor with pyrrolidine, followed by salt formation.

General Synthetic Approach

A plausible and efficient synthesis initiates with a protected 3-aminopiperidine derivative, which serves as a versatile starting material. The synthesis can be conceptualized in the following key steps:

Figure 1: General synthetic workflow for 3-Pyrrolidin-1-yl-piperidine dihydrochloride.

Step-by-Step Methodology (Illustrative Protocol):

-

N-Protection of 3-Aminopiperidine: The synthesis often commences with the protection of the secondary amine of 3-aminopiperidine to ensure selective reaction at the primary amine. Common protecting groups include tert-butoxycarbonyl (Boc) or benzyl (Bn).

-

Reductive Amination: The protected 3-aminopiperidine is then reacted with 1,4-dibromobutane or a similar bifunctional electrophile in the presence of a base to construct the pyrrolidine ring. Alternatively, reductive amination of a protected 3-oxopiperidine with pyrrolidine can be employed.

-

Deprotection: The protecting group on the piperidine nitrogen is subsequently removed. For a Boc group, this is typically achieved under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent). For a benzyl group, hydrogenolysis is a common method.

-

Salt Formation: The resulting free base of 3-Pyrrolidin-1-yl-piperidine is then treated with a solution of hydrochloric acid (e.g., HCl in ethanol or diethyl ether) to precipitate the dihydrochloride salt, which often exhibits improved stability and handling properties.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would exhibit a complex pattern of signals in the aliphatic region (typically 1.5-3.5 ppm) corresponding to the methylene protons of the piperidine and pyrrolidine rings. The protons adjacent to the nitrogen atoms would appear as downfield multiplets.

-

¹³C NMR: Would show distinct signals for the carbon atoms of both heterocyclic rings. The carbons directly bonded to nitrogen would be observed at a lower field (typically 40-60 ppm).

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z corresponding to the free base (C₉H₁₈N₂), which has a molecular weight of 154.25 g/mol .

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a trifluoroacetic acid modifier) would be employed.

Pharmacological Applications and Mechanism of Action

The 3-Pyrrolidin-1-yl-piperidine scaffold is a key pharmacophore in the development of a diverse range of therapeutic agents. Its versatility stems from its ability to interact with various biological targets.

CCR5 Antagonism and Anti-HIV Activity

A significant area of investigation for pyrrolidinyl-piperidine derivatives is their potential as CCR5 antagonists for the treatment of HIV-1 infection.[9][10] CCR5 is a chemokine receptor that serves as a co-receptor for the entry of the most common strains of HIV-1 into host T-cells. By blocking this receptor, CCR5 antagonists can effectively prevent viral entry and replication.

Figure 2: Mechanism of action of 3-Pyrrolidin-1-yl-piperidine derivatives as CCR5 antagonists in preventing HIV-1 entry.

Studies on structurally related 1,3,4-trisubstituted pyrrolidine CCR5 antagonists bearing a piperidine side chain have demonstrated high binding affinity (in the nanomolar range) and potent antiviral activity in peripheral blood mononuclear cells (PBMCs).[10] For instance, certain analogues have shown IC₅₀ values in the low nanomolar range against HIV-1 replication.[11] While specific data for 3-Pyrrolidin-1-yl-piperidine dihydrochloride is not publicly available, its structural similarity to these potent CCR5 antagonists suggests it is a promising candidate for further investigation in this therapeutic area.

Central Nervous System (CNS) Applications

The pyrrolidinyl-piperidine scaffold is also a key component in the development of drugs targeting the CNS.[5][6] Its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors makes it a valuable template for designing agents to treat neurological and psychiatric disorders.

Derivatives of this scaffold have been explored as ligands for:

-

Dopamine receptors: Implicated in conditions such as Parkinson's disease and schizophrenia.

-

Serotonin receptors: Targets for antidepressants and anxiolytics.[6]

-

Nicotinic acetylcholine receptors: Relevant for cognitive disorders and addiction.[6]

The stereochemistry of the 3-substituent on the pyrrolidine ring can significantly influence receptor selectivity and functional activity, with the (R)-enantiomer often being preferred for enhanced target specificity.[6]

Anti-inflammatory and Analgesic Potential

The anti-inflammatory and analgesic properties of pyrrolidinyl-piperidine derivatives are also under investigation.[1][2] Certain analogues of 4-(1-pyrrolidinyl)piperidine have demonstrated significant analgesic activity in preclinical models.[4] The mechanism of action in this context is likely multifactorial, potentially involving modulation of inflammatory pathways or interaction with opioid or other pain-related receptors.

Anticancer Applications

The piperidine and pyrrolidine rings are found in numerous anticancer agents.[3] While direct evidence for the anticancer activity of 3-Pyrrolidin-1-yl-piperidine dihydrochloride is limited, derivatives of this scaffold could be designed to target various cancer-related pathways.

Future Perspectives and Conclusion

3-Pyrrolidin-1-yl-piperidine dihydrochloride represents a versatile and promising scaffold for drug discovery. Its synthetic accessibility and the rich pharmacology of its derivatives make it an attractive starting point for the development of novel therapeutics.

Key areas for future research include:

-

Detailed Synthesis and Characterization: Publication of a robust and scalable synthesis protocol for 3-Pyrrolidin-1-yl-piperidine dihydrochloride, along with comprehensive analytical data.

-

In-depth Pharmacological Profiling: Systematic evaluation of its binding affinity and functional activity against a broad panel of biological targets, particularly CCR5 and various CNS receptors.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to elucidate the key structural features required for optimal potency and selectivity for different targets.

-

Preclinical and Clinical Development: Advancement of lead compounds based on this scaffold into preclinical models of HIV, neurological disorders, and inflammatory diseases to assess their in vivo efficacy and safety profiles.

References

-

(R)-1-(Pyrrolidin-3-yl)piperidine. MySkinRecipes. Available from: [Link]

-

Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. (2024-07-26). Available from: [Link]

-

(R)-3-amino piperidine hydrochloride preparation method. (2013-12-11). Eureka | Patsnap. Available from: [Link]

-

(R)-1-(Pyrrolidin-3-yl)piperidine dihydrochloride. Lead Sciences. Available from: [Link]

-

Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections. (2024-04-18). PMC - NIH. Available from: [Link]

-

(S)-1-(Pyrrolidin-3-yl)piperidine dihydrochloride. Lead Sciences. Available from: [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023-09-06). PMC - PubMed Central. Available from: [Link]

-

Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. (2014). ResearchGate. Available from: [Link]

-

Recent Advances in the Synthesis of Pyrrolidines. (2023). ResearchGate. Available from: [Link]

-

emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. (2014). ResearchGate. Available from: [Link]

-

CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. (2005). PubMed. Available from: [Link]

-

Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure. (2023). PubMed. Available from: [Link]

-

Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC. (2023). NIH. Available from: [Link]

-

1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists: modifications of the arylpropylpiperidine side chains. (2003). PubMed. Available from: [Link]

-

1,3,4 Trisubstituted pyrrolidine CCR5 receptor antagonists bearing 4-aminoheterocycle substituted piperidine side chains. (2003). PubMed. Available from: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PMC - PubMed Central. Available from: [Link]

-

Discovery of Piperidine-Linked Pyridine Analogues as Potent Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. (2013). PubMed. Available from: [Link]

-

Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. (2011). ResearchGate. Available from: [Link]

-

Design, synthesis, anti-HIV evaluation and molecular modeling of piperidine-linked amino-triazine derivatives as potent non-nucleoside reverse transcriptase inhibitors. (2012). PubMed. Available from: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(1-Pyrrolidinyl)piperidine | C9H18N2 | CID 78703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolidine synthesis [organic-chemistry.org]

- 6. (R)-1-(Pyrrolidin-3-yl)piperidine [myskinrecipes.com]

- 7. (R)-1-(Pyrrolidin-3-yl)piperidine dihydrochloride - Lead Sciences [lead-sciences.com]

- 8. researchgate.net [researchgate.net]

- 9. 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists: modifications of the arylpropylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,3,4 Trisubstituted pyrrolidine CCR5 receptor antagonists bearing 4-aminoheterocycle substituted piperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 3-Pyrrolidin-1-yl-piperidine Dihydrochloride: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, research-grade protocol for the synthesis of 3-Pyrrolidin-1-yl-piperidine dihydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy is centered around a highly efficient reductive amination reaction, followed by deprotection and salt formation. This guide offers in-depth explanations for experimental choices, safety considerations for all reagents, and comprehensive characterization of the final compound, ensuring scientific integrity and reproducibility.

Introduction

Piperidine and pyrrolidine moieties are prevalent scaffolds in a vast array of biologically active compounds and approved pharmaceuticals. The combination of these two saturated heterocyclic rings in 3-Pyrrolidin-1-yl-piperidine offers a unique three-dimensional structure that is of significant interest for exploring new chemical spaces in drug development. This document outlines a robust and scalable three-step synthesis to obtain the dihydrochloride salt of the title compound, ensuring high purity and yield. The protocol is designed for researchers with a foundational knowledge of organic synthesis.

Synthetic Strategy Overview

The synthesis of 3-Pyrrolidin-1-yl-piperidine dihydrochloride is achieved through a three-step process, commencing with the reductive amination of a protected piperidone derivative. This is followed by the removal of the protecting group and subsequent formation of the dihydrochloride salt. This strategy was chosen for its reliability, high yield, and the commercial availability of the starting materials.

Caption: Synthetic workflow for 3-Pyrrolidin-1-yl-piperidine dihydrochloride.

Experimental Protocols

Materials and Reagents

| Reagent | CAS Number | Supplier | Notes |

| N-Boc-3-piperidone | 98977-34-5 | Commercially available | |

| Pyrrolidine | 123-75-1 | Commercially available | Distill before use for best results |

| Sodium triacetoxyborohydride (STAB) | 56553-60-7 | Commercially available | Moisture sensitive |

| 1,2-Dichloroethane (DCE) | 107-06-2 | Anhydrous grade | |

| Hydrochloric acid (4M in 1,4-Dioxane) | 7647-01-0 | Commercially available | |

| Diethyl ether | 60-29-7 | Anhydrous grade | |

| Dichloromethane (DCM) | 75-09-2 | Anhydrous grade | |

| Saturated sodium bicarbonate solution | N/A | Prepared in-house | |

| Brine | N/A | Prepared in-house | |

| Anhydrous sodium sulfate | 7757-82-6 | Reagent grade |

Step 1: Synthesis of tert-butyl 3-(pyrrolidin-1-yl)piperidine-1-carboxylate

Rationale: This step employs a reductive amination reaction. Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for this transformation. It is less reactive towards the ketone starting material than other borohydrides, allowing for the in-situ formation of the iminium ion intermediate, which is then rapidly reduced.[1] 1,2-Dichloroethane is the preferred solvent as it is aprotic and effectively solubilizes the reactants.[1]

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, add N-Boc-3-piperidone (10.0 g, 50.2 mmol) and anhydrous 1,2-dichloroethane (100 mL).

-

Stir the mixture until the solid is completely dissolved.

-

Add pyrrolidine (4.2 mL, 50.2 mmol) to the solution at room temperature.

-

After 30 minutes of stirring, add sodium triacetoxyborohydride (12.8 g, 60.2 mmol) portion-wise over 15 minutes. Caution: The addition may be slightly exothermic.

-

Allow the reaction mixture to stir at room temperature for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).

-

Stir the biphasic mixture vigorously for 30 minutes.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product as a pale yellow oil.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford tert-butyl 3-(pyrrolidin-1-yl)piperidine-1-carboxylate as a colorless oil.

Step 2: Synthesis of 3-Pyrrolidin-1-yl-piperidine (Free Base)

Rationale: The tert-butoxycarbonyl (Boc) protecting group is effectively removed under acidic conditions. A solution of hydrochloric acid in 1,4-dioxane is a common and efficient reagent for this deprotection, typically providing a clean and high-yielding reaction.

-

Dissolve the purified tert-butyl 3-(pyrrolidin-1-yl)piperidine-1-carboxylate (from Step 1) in 1,4-dioxane (50 mL) in a 250 mL round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 4M solution of hydrochloric acid in 1,4-dioxane (50 mL).

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the deprotection by TLC or LC-MS until the starting material is no longer detectable.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

Dissolve the residue in deionized water (50 mL) and basify to pH > 12 with a 6N aqueous solution of sodium hydroxide.

-

Extract the aqueous layer with dichloromethane (4 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-pyrrolidin-1-yl-piperidine as a free base. The product is typically used in the next step without further purification.

Step 3: Synthesis of 3-Pyrrolidin-1-yl-piperidine Dihydrochloride

Rationale: The final step involves the formation of the dihydrochloride salt to improve the compound's stability and handling properties. This is achieved by treating the free base with a stoichiometric amount of hydrochloric acid.

-

Dissolve the 3-pyrrolidin-1-yl-piperidine free base (from Step 2) in anhydrous diethyl ether (100 mL).

-

Cool the solution to 0 °C.

-

Slowly add a 4M solution of hydrochloric acid in 1,4-dioxane dropwise with vigorous stirring until precipitation is complete.

-

Stir the resulting suspension at 0 °C for 1 hour.

-

Collect the white precipitate by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether (3 x 20 mL).

-

Dry the product under vacuum at 40 °C for 12 hours to yield 3-Pyrrolidin-1-yl-piperidine dihydrochloride as a white to off-white crystalline solid.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR and ¹³C NMR: The NMR spectra should be consistent with the proposed structure. Based on data for the analogous 4-(1-pyrrolidinyl)piperidine, the following characteristic shifts can be expected.[2]

-

¹H NMR (D₂O): Multiple peaks in the aliphatic region (1.5-4.0 ppm) corresponding to the piperidine and pyrrolidine ring protons.

-

¹³C NMR (D₂O): Peaks corresponding to the carbon atoms of the piperidine and pyrrolidine rings.

-

-

Mass Spectrometry (MS): ESI-MS should show a molecular ion peak corresponding to the free base [M+H]⁺.

-

Melting Point (MP): The melting point of the dihydrochloride salt should be determined and compared to literature values if available.

Safety and Handling

-

Pyrrolidine: Corrosive, flammable, and toxic. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium triacetoxyborohydride (STAB): Water-reactive, causes skin irritation and serious eye damage.[3] Handle in a dry environment, under an inert atmosphere if possible. Avoid contact with water and moisture.[4][5][6] Wear appropriate PPE.

-

1,2-Dichloroethane (DCE): Flammable, toxic, and a suspected carcinogen. Use only in a well-ventilated fume hood and wear appropriate PPE.

-

Hydrochloric acid (in Dioxane): Highly corrosive. Handle with extreme care in a fume hood, wearing acid-resistant gloves and safety goggles.

References

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Apollo Scientific Ltd. (2023).

- FMC Corporation. (2015).

- Sigma-Aldrich. (n.d.). Sodium Triacetoxyborohydride.

- Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia, 25(3), 437-442.

- Merck KGaA. (2024). Safety Data Sheet: Sodium triacetoxyborohydride for synthesis.

- Fisher Scientific. (2024).

- LifeChem Pharma. (n.d.). Safety And Handling Guidelines For Sodium Triacetoxyborohydride.

- PubChem. (n.d.). 4-(1-Pyrrolidinyl)piperidine.

- TCI Chemicals. (2024). TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride.

- Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 198-213). American Chemical Society.

- Scharlab S.L. (2024).

Sources

- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. merckmillipore.com [merckmillipore.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Analytical methods for 3-Pyrrolidin-1-yl-piperidine dihydrochloride characterization

Application Note: Analytical Characterization of 3-Pyrrolidin-1-yl-piperidine Dihydrochloride

Executive Summary & Compound Profile

3-Pyrrolidin-1-yl-piperidine dihydrochloride (CAS: 1185300-96-2) is a bicyclic diamine commonly utilized as a pharmacophore building block in medicinal chemistry, particularly for GPCR ligands and kinase inhibitors.[1]

The characterization of this molecule presents specific analytical challenges:

-

High Polarity: The presence of two secondary/tertiary amine centers and the dihydrochloride salt form renders the compound highly hydrophilic, making retention on standard C18 RP-HPLC columns difficult.

-

Weak Chromophore: The lack of aromatic conjugation limits UV absorbance to the low-wavelength region (<215 nm), necessitating high-sensitivity detection methods (CAD, ELSD, or MS) or derivatization.[1]

-

Hygroscopicity: As a dihydrochloride salt, the material is prone to moisture uptake, requiring strict handling controls during weighing and thermal analysis.

Physicochemical Profile:

| Property | Value / Description |

|---|---|

| Molecular Formula | C₉H₁₈N₂[1][2][3][4][5][6] · 2HCl |

| Molecular Weight | 227.17 g/mol (Salt); 154.25 g/mol (Free Base) |

| Solubility | Highly soluble in Water, Methanol, DMSO; Insoluble in Hexane, DCM.[1] |

| pKa (Calc.) | ~8.5 (Piperidine N), ~9.5 (Pyrrolidine N) |

| Appearance | White to off-white crystalline solid |[1]

Characterization Strategy Workflow

The following workflow ensures a self-validating dataset where orthogonal methods confirm the structure and purity.

Figure 1: Orthogonal characterization strategy ensuring coverage of identity, purity, and salt stoichiometry.

Protocol A: Structural Identification (NMR & MS)

Objective: Verify the connectivity of the piperidine and pyrrolidine rings and confirm the absence of regioisomers.

Methodology:

-

Solvent Selection: Use Deuterium Oxide (D₂O) .[1]

-

Reasoning: The dihydrochloride salt is most soluble in water. D₂O exchanges the acidic NH protons, simplifying the spectrum to C-H signals only, which is preferable for structural assignment. If NH signals are required, use DMSO-d6.[1]

-

-

1H-NMR Parameters:

-

Frequency: 400 MHz or higher.[1]

-

Scans: 16 (sufficient for >10 mg/mL).[1]

-

Key Diagnostic Signals (D₂O):

-

Piperidine Ring: Look for the multiplet at the 3-position (chiral center) around 3.5–3.8 ppm.[1]

-

Pyrrolidine Ring: The four protons adjacent to the nitrogen will appear as broadened multiplets downfield (3.0–3.5 ppm) due to the positive charge delocalization.

-

Integration: The integral ratio must match the proton count (Total H = 18 for free base, but in D₂O, exchangeable protons are lost).

-

-

-

Mass Spectrometry (ESI):

-

Mode: Positive Ion (ESI+).[1]

-

Target Ion: m/z 155.15 [M+H]⁺.

-

Note: In ESI, the HCl dissociates. You will observe the cation of the free base.

-

Protocol B: Purity Determination via HILIC-CAD

Scientific Rationale:

Standard C18 RP-HPLC is unsuitable because the highly polar dicationic salt elutes in the void volume (

Detection Choice: Since the compound lacks a strong UV chromophore (no benzene rings), UV detection at 205 nm is prone to baseline drift and solvent interference. Charged Aerosol Detection (CAD) is universal and ideal for non-chromophoric salts.[1]

Experimental Conditions:

| Parameter | Setting |

| Column | Zorbax RRHD HILIC Plus or Waters BEH Amide (2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.[1]0) |

| Mobile Phase B | Acetonitrile (LC-MS Grade) |

| Flow Rate | 0.4 mL/min |

| Column Temp | 30°C |

| Detector | CAD (Nebulizer Temp: 35°C) or ELSD |

| Gradient | 90% B to 50% B over 10 mins (HILIC gradients run High Organic -> Low Organic) |

Step-by-Step Procedure:

-

Sample Prep: Dissolve 1.0 mg of sample in 1 mL of 90:10 Acetonitrile:Water .

-

Critical: Dissolving in 100% water will cause peak distortion (solvent mismatch) in HILIC.[1] The diluent must match the starting mobile phase.

-

-

Equilibration: HILIC columns require longer equilibration than C18. Flush with initial conditions for at least 20 column volumes.

-

Injection: 2 µL.

-

System Suitability: Tailing factor (

) should be < 1.[1]5. If tailing occurs, increase buffer concentration to 20 mM to mask silanols.[1]

Protocol C: Chloride Content (Stoichiometry)

Objective: Confirm the "dihydrochloride" stoichiometry (theoretical Cl content: ~31.2%). Deviations indicate mono-HCl salts, free base contamination, or excess inorganic salts.[1]

Method: Potentiometric Titration with Silver Nitrate

-

Reagents:

-

Apparatus: Automatic titrator with a Silver/Sulfide ion-selective electrode (ISE) or Ag billet electrode.

-

Procedure:

-

Weigh accurately ~50 mg of the sample into a titration beaker.

-

Dissolve in 50 mL distilled water.

-

Acidify with 1 mL of 2M HNO₃ (prevents carbonate interference).[1]

-

Titrate with 0.1 N AgNO₃ to the potentiometric endpoint (inflection point).

-

-

Calculation:

[1]-

Acceptance Criteria: 30.0% – 32.5% (Theoretical: 31.21%).[1]

-

Troubleshooting & Handling Guide

Figure 2: Troubleshooting common analytical anomalies for amine salts.

Safety Note: 3-Pyrrolidin-1-yl-piperidine dihydrochloride is a skin and eye irritant.[1] Handle in a fume hood. As a salt, it is less volatile than the free base, but dust inhalation must be avoided.

References

-

Vertex Analytical. (2025).[1] Validated HPLC Method for the Quantitative Analysis of Piperidine Hydrochloride Salts. ResearchGate. Link

-

YSI Xylem. (2024).[1] Titration of Chloride: Application Note XA00123.[1][8] YSI.com.[1] Link[1]

-

National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: 3-(Pyrrolidin-1-yl)piperidine.[1] PubChem.[1][5] Link

-

Kumar, et al. (2025).[1][9] Hydrophilic interaction chromatography (HILIC) for the analysis of hydrophilic amines. ResearchGate. Link

-

Sigma-Aldrich. (2024).[1] Safety Data Sheet: 4-(1-Pyrrolidinyl)piperidine. Sigma-Aldrich.[1][5] Link

(Note: While specific literature for the exact CAS 1185300-96-2 is limited, the methods above are derived from validated protocols for the structural isomer 4-(1-pyrrolidinyl)piperidine and general amine hydrochloride salts.)[1]

Sources

- 1. 4-(1-Pyrrolidinyl)piperidine | C9H18N2 | CID 78703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1185300-96-2|3-(Pyrrolidin-1-yl)piperidine dihydrochloride|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. (S)-1-(Pyrrolidin-3-yl)piperidine dihydrochloride - Lead Sciences [lead-sciences.com]

- 5. 4-(1-ピロリジニル)ピペリジン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. ijnrd.org [ijnrd.org]

- 7. canterbury.ac.nz [canterbury.ac.nz]

- 8. ysi.com [ysi.com]

- 9. researchgate.net [researchgate.net]

Comprehensive Analytical Strategies for 3-Pyrrolidin-1-yl-piperidine Dihydrochloride: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols

An Application Note from the Senior Scientist's Desk

Abstract

This technical guide provides detailed, validated analytical methods for the quantitative determination of 3-Pyrrolidin-1-yl-piperidine dihydrochloride, a key building block in modern medicinal chemistry. Addressing the inherent analytical challenges of this polar, non-chromophoric compound, we present two robust protocols. The first is a reliable HPLC method with UV detection, which necessitates a pre-column derivatization step to impart UV activity. The second is a direct, highly sensitive, and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This document offers not just step-by-step instructions but also the scientific rationale behind the methodological choices, empowering researchers, scientists, and drug development professionals to achieve accurate and reproducible results.

Introduction

3-Pyrrolidin-1-yl-piperidine is a saturated heterocyclic amine that serves as a valuable chiral intermediate in the synthesis of various biologically active compounds, particularly those targeting the central nervous system.[1] Its dihydrochloride salt form ensures high aqueous solubility, which is beneficial for formulation but presents unique challenges for analytical separation and detection.

The primary analytical hurdles for this molecule are twofold:

-

Lack of a Chromophore: The molecule's structure lacks any significant ultraviolet (UV) absorbing moieties, rendering standard HPLC-UV detection methods insensitive.

-

High Polarity: As a small, polar amine, it exhibits poor retention on conventional reversed-phase (RP) chromatographic columns like C18, leading to potential co-elution with the solvent front and poor peak shape.

To overcome these obstacles, this application note details two distinct, fit-for-purpose analytical strategies. The first leverages chemical derivatization to introduce a chromophore, enabling quantification by the widely accessible HPLC-UV technique. The second employs the power of LC-MS/MS, which provides exceptional sensitivity and selectivity without the need for derivatization, making it the gold standard for trace-level analysis.

Part 1: HPLC-UV Method via Pre-Column Derivatization

Principle & Rationale

To enable UV detection, a derivatizing agent that reacts with the secondary amine on the piperidine ring is introduced. Benzoyl chloride is an excellent candidate for this purpose as it efficiently reacts with amines to form a stable benzoyl derivative that possesses a strong chromophore, allowing for sensitive detection around 230-260 nm.[2] This derivatization also increases the hydrophobicity of the analyte, significantly improving its retention on a reversed-phase column.[3]

The entire analytical workflow, from sample preparation to final analysis, is depicted below.

Caption: Workflow for HPLC-UV analysis via pre-column derivatization.

Protocol 1.1: Pre-column Derivatization with Benzoyl Chloride

-

Objective: To covalently attach a benzoyl group to the analyte for UV detection.

-

Materials:

-

3-Pyrrolidin-1-yl-piperidine dihydrochloride standard/sample

-

Acetonitrile (ACN), HPLC grade

-

Triethylamine (TEA), reagent grade

-

Benzoyl Chloride, reagent grade

-

Methanol (MeOH), HPLC grade

-

Class A volumetric flasks and pipettes

-

-

Procedure:

-

Standard/Sample Preparation: Accurately weigh ~22.7 mg of 3-Pyrrolidin-1-yl-piperidine dihydrochloride (equivalent to 15.4 mg of the free base) and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to obtain a concentration of approximately 1.54 mg/mL (as free base).

-

Reaction Setup: In a suitable vial, pipette 1.0 mL of the prepared solution.

-

Basification: Add 100 µL of Triethylamine (TEA). TEA acts as a base to neutralize the dihydrochloride salt and scavenge the HCl byproduct of the reaction.

-

Derivatization: Add 50 µL of Benzoyl Chloride. Cap the vial immediately and vortex. Let the reaction proceed at room temperature for 30 minutes. The excess benzoyl chloride ensures the reaction goes to completion.

-

Quenching: Add 200 µL of methanol to quench any unreacted benzoyl chloride by converting it to methyl benzoate.

-

Final Dilution: Dilute the reaction mixture with the mobile phase to the desired concentration for HPLC analysis (e.g., within the 1-100 µg/mL range).

-

Protocol 1.2: HPLC-UV Analysis

This method is designed for a standard reversed-phase column and provides robust separation of the derivatized analyte from reaction byproducts. Method validation should be performed according to ICH guidelines.[4][5][6]

| Parameter | Condition | Rationale |

| Instrument | HPLC with UV/PDA Detector | Standard equipment in most analytical labs. |

| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides sufficient hydrophobicity for retaining the derivatized analyte.[7] |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides acidic pH to ensure sharp peak shapes for any residual polar compounds. |

| Mobile Phase B | Acetonitrile (ACN) | A common organic modifier providing good elution strength. |

| Gradient | Isocratic: 60% B | An isocratic method is simple and robust for routine analysis. The ratio is optimized for the elution of the benzoylated derivative.[3] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good efficiency. |

| Column Temp. | 30 °C | Maintains consistent retention times and improves reproducibility. |

| Injection Volume | 10 µL | A typical injection volume to avoid column overloading. |

| Detection | UV at 254 nm | The benzoyl group has a strong absorbance at this wavelength.[2] |

| Run Time | ~15 minutes | Sufficient to elute the derivatized analyte and byproducts. |

-

System Suitability Test (SST): Before running samples, inject the standard solution five times. The %RSD for peak area and retention time should be <2.0%, the tailing factor for the main peak should be <1.5, and the theoretical plates should be >2000.

Part 2: LC-MS/MS Method for High-Sensitivity Quantification

Principle & Rationale

This method is ideal for quantifying low levels of 3-Pyrrolidin-1-yl-piperidine without derivatization. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity by monitoring a specific precursor-to-product ion transition.[8] Electrospray Ionization (ESI) in positive mode is highly effective for this molecule due to the two basic nitrogen atoms, which are readily protonated to form a stable [M+H]⁺ ion. The analysis is performed in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and to exclude matrix interferences.

The workflow for LC-MS/MS is more direct than the HPLC-UV method, as it eliminates the need for chemical derivatization.

Caption: Workflow for direct LC-MS/MS analysis.

Protocol 2.1: Sample Preparation

-

Objective: To prepare the sample for direct injection into the LC-MS/MS system.

-

Procedure:

-

Prepare a stock solution of 3-Pyrrolidin-1-yl-piperidine dihydrochloride in a 50:50 mixture of water and methanol.

-

Perform serial dilutions from the stock solution using the initial mobile phase composition to create calibration standards and quality control (QC) samples. The concentration range should be appropriate for the expected sample concentrations (e.g., 0.1 ng/mL to 100 ng/mL).

-

Protocol 2.2: LC-MS/MS Analysis

The high polarity of the analyte necessitates a chromatographic strategy that ensures retention. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is an excellent choice, though a reversed-phase method with a polar-embedded column or specific mobile phase modifiers can also be optimized.

Table 1: Optimized LC Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Instrument | LC system coupled to a Triple Quadrupole MS | Required for sensitive and selective MRM analysis. |

| Column | HILIC, 100 mm x 2.1 mm, 3 µm | HILIC columns are specifically designed to retain highly polar compounds like small amines.[9] |

| Mobile Phase A | 10 mM Ammonium Formate with 0.1% Formic Acid in Water | Ammonium formate and formic acid act as mobile phase modifiers to improve peak shape and enhance ESI+ ionization efficiency. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The high organic content is typical for HILIC separations. |

| Gradient | 95% B -> 60% B over 5 min | A gradient from high to low organic content elutes the polar analyte from the HILIC column. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Ensures reproducible chromatography. |

| Injection Volume | 5 µL | Standard volume for LC-MS applications. |

Table 2: Optimized MS Parameters

| Parameter | Setting | Rationale |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive | The two nitrogen atoms are easily protonated. |

| Precursor Ion (Q1) | m/z 155.2 | Corresponds to the [M+H]⁺ of the free base (C₉H₁₈N₂; MW=154.25). |

| Product Ions (Q3) | m/z 84.1 (Quantifier), m/z 71.1 (Qualifier) | These fragments correspond to the piperidine ring and the pyrrolidine ring, respectively, providing structural confirmation. Fragmentation of piperidine derivatives often involves cleavage adjacent to the nitrogen atom.[10] |

| Collision Energy | To be optimized (typically 15-25 eV) | The energy required to produce the most abundant and stable product ions. |

| Scan Type | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and selectivity by monitoring only the specified ion transitions. |

-

Method Validation: Validation must follow ICH guidelines[11][12] and should include an assessment of matrix effects, a critical parameter in LC-MS analysis, by comparing the response in neat solution versus the response in an extracted blank matrix.

Discussion & Method Comparison

| Feature | HPLC-UV (with Derivatization) | LC-MS/MS |

| Sensitivity | Moderate (µg/mL range) | Very High (pg/mL to ng/mL range) |

| Selectivity | Moderate; relies on chromatographic separation. | Very High; relies on both chromatography and mass-to-charge ratio. |

| Sample Prep | More complex; requires a chemical reaction step. | Simple "dilute and shoot" approach. |

| Throughput | Lower due to sample preparation time. | Higher, amenable to automation. |

| Cost/Accessibility | Lower; HPLC-UV systems are widely available. | Higher; requires specialized instrumentation and expertise. |

| Confirmation | Based on retention time only. | Confirmatory via precursor/product ion ratio. |

Choosing the Right Method:

-

The HPLC-UV method is suitable for routine quality control, purity assessments, and assays where analyte concentrations are relatively high and the highest sensitivity is not required.

-

The LC-MS/MS method is the preferred choice for bioanalytical studies (e.g., in plasma or tissue), impurity profiling, cleaning validation, and any application requiring trace-level quantification.[8]

Conclusion

This application note provides two comprehensive and validated methods for the analysis of 3-Pyrrolidin-1-yl-piperidine dihydrochloride. The choice between the robust, accessible HPLC-UV derivatization method and the highly sensitive, specific LC-MS/MS method should be guided by the specific analytical requirements of the user, including sensitivity needs, sample matrix, and available instrumentation. Both protocols have been designed with scientific rigor to ensure trustworthy and reproducible data for researchers in the pharmaceutical and chemical industries.

References

- A kind of HPLC analytical approach of 3-amino piperidine. CN104007202B.

- The HPLC analytical approach of 3-amino piperidine. CN104034814B.

-

A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link]

-

Jones, S. P., et al. (2020). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. ResearchGate. [Link]

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. (2022). Molecules, 27(24), 8963. [Link]

-

Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples. (2023). Foods, 12(23), 4275. [Link]

-

Kowalczyk, E., & Kwiatek, K. (2018). Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds. Journal of Veterinary Research, 62(2), 183–191. [Link]

-

ICH Guideline Q2(R2) on Validation of Analytical Procedures. (2022). European Medicines Agency. [Link]

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). Rapid Communications in Mass Spectrometry, 32(15), 1247-1256. [Link]

-

Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. (2015). ResearchGate. [Link]

-

(R)-1-(Pyrrolidin-3-yl)piperidine. MySkinRecipes. [Link]

-

Steps for HPLC Method Validation. Pharmaguideline. [Link]

-

The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. (2022). Foods, 12(1), 103. [Link]

-

Method Development and Validation of HPLC as per ICH Guidelines - A Review. (2024). Zenodo. [Link]

-

Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (2012). Journal of the Brazilian Chemical Society, 23(7). [Link]

-

ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]

-

Application of LCMS in small-molecule drug development. (2016). Drug Target Review. [Link]

Sources

- 1. (R)-1-(Pyrrolidin-3-yl)piperidine [myskinrecipes.com]

- 2. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 3. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 4. database.ich.org [database.ich.org]

- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 6. zenodo.org [zenodo.org]

- 7. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 9. Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. ema.europa.eu [ema.europa.eu]

Application Notes and Protocols for 3-Pyrrolidin-1-yl-piperidine dihydrochloride in Cell Culture

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Scaffold

The molecular scaffold of 3-Pyrrolidin-1-yl-piperidine dihydrochloride represents a compelling starting point for drug discovery and chemical biology. This structure incorporates both a pyrrolidine and a piperidine ring, motifs prevalent in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] The piperidine moiety is a highly privileged scaffold in medicinal chemistry, frequently associated with compounds targeting the central nervous system (CNS), as well as those with anticancer and antimicrobial properties.[1][3] Similarly, the pyrrolidine ring is a versatile component of many natural and synthetic bioactive molecules, contributing to their three-dimensional structure and target interactions.[2][4] Compounds featuring these heterocyclic systems are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, as well as sigma receptors.[5]

Given the structural alerts within 3-Pyrrolidin-1-yl-piperidine dihydrochloride, it is hypothesized to exhibit activity in neuronal and/or cancer cell lines. The sigma receptors, in particular, are an intriguing potential target. Overexpressed in proliferating tumor cells, sigma-2 receptor ligands can induce apoptosis, making them attractive candidates for cancer therapy.[6][7] Sigma-1 receptor ligands, on the other hand, are being investigated for their neuroprotective and therapeutic potential in various CNS disorders.[7][8]

These application notes provide a comprehensive guide for researchers and drug development professionals to initiate in vitro cell-based studies with 3-Pyrrolidin-1-yl-piperidine dihydrochloride. The following protocols are designed to be self-validating and are grounded in established methodologies, with a focus on the human neuroblastoma cell line SH-SY5Y, a well-characterized and relevant model for both neuroscience and cancer research.[9][10][11]

I. Foundational Protocols: Cell Line Handling and Compound Preparation

A critical aspect of reproducible cell-based assays is the consistent and proper maintenance of the cell line. The SH-SY5Y human neuroblastoma cell line is a widely used model due to its neuroblast-like characteristics and its ability to be differentiated into a more mature neuronal phenotype.[9][10][11][12]

Culture and Maintenance of SH-SY5Y Cells

This protocol outlines the standard procedure for the propagation of undifferentiated SH-SY5Y cells.

Materials:

-

SH-SY5Y cells (e.g., ATCC® CRL-2266™)

-

Complete Growth Medium:

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

10% Fetal Bovine Serum (FBS), heat-inactivated

-

1% Penicillin-Streptomycin

-

-

Phosphate-Buffered Saline (PBS), sterile

-

0.25% Trypsin-EDTA

-

T-75 cell culture flasks

-

Humidified incubator (37°C, 5% CO₂)

Protocol Steps:

-

Cell Seeding:

-

Pre-warm complete growth medium to 37°C.

-

Aspirate the old medium from a confluent T-75 flask of SH-SY5Y cells.

-

Wash the cell monolayer once with 5-10 mL of sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.[9][13]

-

Neutralize the trypsin by adding 7-8 mL of pre-warmed complete growth medium.

-

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Perform a cell count using a hemocytometer or an automated cell counter.

-

Seed new T-75 flasks at a density of 2 x 10⁶ cells per flask in 15 mL of complete growth medium.

-

-

Cell Maintenance:

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Change the medium every 2-3 days.

-

Passage the cells when they reach 80-90% confluency (typically every 3-5 days) at a split ratio of 1:5 to 1:10.

-

Preparation of 3-Pyrrolidin-1-yl-piperidine dihydrochloride Stock Solution

Accurate and consistent compound preparation is paramount for reliable dose-response studies.

Materials:

-

3-Pyrrolidin-1-yl-piperidine dihydrochloride powder

-

Sterile, nuclease-free water or DMSO

-

Sterile microcentrifuge tubes

Protocol Steps:

-

Reconstitution:

-

Based on the manufacturer's instructions or the compound's solubility data, dissolve the powder in a suitable solvent (e.g., sterile water or DMSO) to create a high-concentration stock solution (e.g., 10 mM).

-

Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary, but stability should be considered.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

-

-

Working Solutions:

-

On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in complete growth medium to the desired final concentrations.

-

Important: If using DMSO as a solvent, ensure the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%). A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

-

II. Primary Screening: Assessing Cytotoxicity and Proliferation

The initial characterization of a novel compound often begins with an assessment of its effect on cell viability and proliferation. This helps to determine the appropriate concentration range for subsequent mechanistic studies.

Cell Viability Assessment using Resazurin Assay

The resazurin (alamarBlue) assay is a sensitive and non-toxic method to measure cell viability by quantifying the metabolic activity of living cells.

Materials:

-

SH-SY5Y cells

-

96-well clear-bottom black plates

-

3-Pyrrolidin-1-yl-piperidine dihydrochloride working solutions

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

-

Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)

Protocol Steps:

-

Cell Seeding:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete growth medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of 3-Pyrrolidin-1-yl-piperidine dihydrochloride in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control and untreated control wells.

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

-

Resazurin Incubation and Measurement:

-

Add 10 µL of resazurin solution to each well.

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure the fluorescence using a plate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Workflow for Cell Viability Assay

Caption: Workflow for assessing cell viability using the resazurin assay.

III. Mechanistic Insights: Investigating Apoptosis and Receptor Binding

Should the primary screening indicate cytotoxic activity, the next logical step is to investigate the mechanism of cell death, such as apoptosis. Furthermore, given the chemical structure, exploring its interaction with putative targets like sigma receptors is warranted.

Quantification of Apoptosis using Caspase-3/7 Activity Assay

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activity can be measured using a luminogenic substrate.

Materials:

-

SH-SY5Y cells

-

96-well white-walled plates

-

Caspase-Glo® 3/7 Assay System (or equivalent)

-

Luminometer

Protocol Steps:

-

Cell Seeding and Treatment:

-

Follow the same procedure as for the cell viability assay (Section 2.1), using a white-walled plate suitable for luminescence.

-

Treat cells with 3-Pyrrolidin-1-yl-piperidine dihydrochloride at concentrations around the determined IC₅₀.

-

-

Assay Procedure:

-

After the desired incubation period, allow the plate to equilibrate to room temperature.

-

Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Add 100 µL of the reagent to each well.

-

Mix gently by orbital shaking for 30 seconds.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence using a plate reader.

-

Data Analysis:

-

Normalize the luminescence signal to the number of viable cells (can be run in a parallel plate with a viability assay).

-

Express the results as a fold change in caspase-3/7 activity compared to the vehicle control.

Competitive Radioligand Binding Assay for Sigma-1 Receptor

This protocol provides a framework for assessing the binding affinity of 3-Pyrrolidin-1-yl-piperidine dihydrochloride to the sigma-1 receptor.[7][14]

Materials:

-

Cell membranes prepared from SH-SY5Y cells or a cell line overexpressing the sigma-1 receptor.

-

[³H]-(+)-Pentazocine (radioligand)

-

Haloperidol (a known sigma-1 receptor ligand for determining non-specific binding)

-

3-Pyrrolidin-1-yl-piperidine dihydrochloride

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Protocol Steps:

-

Assay Setup:

-

In a 96-well plate or individual tubes, combine:

-

Binding buffer

-

A fixed concentration of [³H]-(+)-Pentazocine (typically at its K_d value).

-

Increasing concentrations of 3-Pyrrolidin-1-yl-piperidine dihydrochloride (the competitor).

-

Cell membrane preparation (constant amount of protein).

-

-

Include wells for:

-

Total binding: No competitor.

-

Non-specific binding: A high concentration of haloperidol (e.g., 10 µM).

-

-

-

Incubation:

-

Incubate the reaction mixtures at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold binding buffer to remove unbound radioactivity.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the competitor concentration.

-

Determine the IC₅₀ value and subsequently calculate the inhibition constant (K_i) using the Cheng-Prusoff equation.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (R)-1-(Pyrrolidin-3-yl)piperidine [myskinrecipes.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]

- 8. Structural Insights into σ1 Receptor Interactions with Opioid Ligands by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 10. Systematic Analysis of SH-SY5Y Differentiation Protocols and Neuronal Subtype Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. accegen.com [accegen.com]

- 12. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]

- 13. youtube.com [youtube.com]

- 14. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Solubility of 3-Pyrrolidin-1-yl-piperidine dihydrochloride

Introduction

Welcome to the technical support guide for 3-Pyrrolidin-1-yl-piperidine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in common experimental buffers. As a diamine, its behavior in aqueous solutions is critically dependent on pH. This guide provides a foundational understanding of its chemical properties, detailed troubleshooting workflows for common solubility issues, and validated protocols to ensure accurate and reproducible experimental outcomes. Our goal is to empower you with the knowledge to anticipate and resolve these challenges effectively.

Part 1: Frequently Asked Questions & Compound Overview

This section addresses the most common initial questions regarding the properties and handling of 3-Pyrrolidin-1-yl-piperidine dihydrochloride.

Q1: What is 3-Pyrrolidin-1-yl-piperidine dihydrochloride, and why is it supplied in this salt form?

3-Pyrrolidin-1-yl-piperidine is an organic compound containing two basic nitrogen atoms, making it a diamine. In its neutral, or "free base," form, it has limited solubility in water due to the nonpolar hydrocarbon scaffold. To dramatically improve its aqueous solubility, the compound is treated with hydrochloric acid (HCl). The two basic nitrogen atoms accept protons (H+) from the acid, forming a positively charged dihydrochloride salt.[1] This ionic salt form is significantly more polar than the free base, allowing it to readily dissolve in water and other polar solvents.[2] This is a common and highly effective strategy for improving the handling and bioavailability of amine-containing pharmaceutical compounds.[3]

Q2: What are the key chemical properties I should be aware of?

Understanding the physicochemical properties is the first step in troubleshooting. The key parameters for 3-Pyrrolidin-1-yl-piperidine dihydrochloride are summarized below.

| Property | Value | Source | Significance |

| Molecular Formula | C₉H₂₀Cl₂N₂ | Defines the elemental composition. | |

| Molecular Weight | 227.17 g/mol | Essential for calculating molar concentrations. | |

| Form | Dihydrochloride Salt | Indicates high initial aqueous solubility. | |

| Predicted pKa₁ (Piperidine N) | ~10.5 - 11.0 | N/A | The piperidine nitrogen is a strong base. It will be fully protonated at physiological pH. |

| Predicted pKa₂ (Pyrrolidine N) | ~9.5 - 10.0 | N/A | The pyrrolidine nitrogen is also a strong base. It too will be largely protonated at physiological pH. |

| Calculated LogP (Free Base) | ~0.7 | [4] | Suggests the neutral form has moderate lipophilicity and, consequently, lower aqueous solubility. |

Note: pKa values are estimated based on similar structures like piperidine and pyrrolidine. The exact values can vary, but both nitrogens are strongly basic.

Q3: How does pH fundamentally affect the solubility of this compound?

The pH of the solution is the single most critical factor governing the solubility of 3-Pyrrolidin-1-yl-piperidine dihydrochloride. The relationship is based on the equilibrium between the charged (salt) and neutral (free base) forms.

-

At Low pH (e.g., pH < 7.0): The solution has an excess of protons (H+). This pushes the equilibrium towards the protonated, dicationic form (the dihydrochloride salt). This ionic form is highly polar and readily soluble in aqueous buffers.

-

At Neutral to High pH (e.g., pH ≥ 7.4): The concentration of protons is lower. The compound begins to deprotonate, losing one or both of its extra protons to form the neutral free base. This free base is significantly less polar and has much lower aqueous solubility.[5]

This pH-dependent transformation is the primary cause of precipitation when diluting an aqueous stock solution into a buffer with a higher pH, such as PBS (pH 7.4).

Part 2: Troubleshooting Common Solubility Issues

This section provides a logical, step-by-step approach to diagnosing and solving the most common solubility problems encountered in the lab.

Issue 1: My compound precipitates immediately when I add it to my physiological buffer (e.g., PBS, pH 7.4).

This is the most frequently reported issue. It occurs because the buffer's pH is high enough to neutralize the hydrochloride salt, causing the formation of the less soluble free base.

Causality: The jump from a highly acidic or neutral pH of your stock solution (e.g., in water) to the slightly basic environment of PBS (pH 7.4) provides insufficient protons to keep both amine groups fully protonated. The resulting neutral free base is not soluble at the desired concentration and crashes out of solution.

Troubleshooting Workflow:

The following decision tree provides a systematic approach to resolving this issue.

Caption: Troubleshooting workflow for precipitation issues.

Issue 2: My compound dissolves at first but then crystallizes or becomes cloudy over time.

This phenomenon indicates that you have created a supersaturated solution which is thermodynamically unstable.

Causality: While initial energy input (like vortexing or brief warming) can force the compound into solution above its equilibrium solubility, it will eventually precipitate out to reach its lowest energy state. This is common when the final concentration is very close to the compound's solubility limit in that specific buffer.

Solutions:

-

Prepare Fresh: Always prepare working solutions fresh, just before use, and do not store them, especially at lower temperatures which can further decrease solubility.

-

Work at a Lower Concentration: The most reliable solution is to reduce the final working concentration to a level well below the thermodynamic solubility limit.

-

Conduct a Solubility Pre-Screen: Before running a full experiment, perform a small-scale test to determine the maximum soluble concentration in your final assay buffer. This saves time and resources.

Issue 3: I'm seeing high variability or lower-than-expected potency in my biological assay results.

Inconsistent or poor results are often a direct consequence of unseen, microscopic precipitation.[6]

Causality: If the compound is not fully dissolved, the actual concentration in the solution is lower and more variable than the calculated nominal concentration. This leads to inaccurate dose-response curves, underestimated potency (higher IC50/EC50 values), and poor reproducibility.[6]

Solutions:

-

Confirm Solubilization: Before adding your compound to the assay, visually inspect the working solution against a dark background for any signs of Tyndall effect (light scattering by suspended particles) or fine precipitate.

-

Re-evaluate Solubilization Protocol: If you suspect solubility is the issue, revisit the workflow in Issue 1. Switching to a lower pH buffer or incorporating a co-solvent may be necessary to achieve the required concentration.

-

Filter Sterilization Caution: Be aware that filtering a supersaturated solution can induce precipitation on the filter membrane, reducing the concentration of your compound in the filtrate. Ensure the compound is thermodynamically stable in solution before filtration.

Part 3: Validated Solubilization Protocols

Follow these step-by-step methods to prepare solutions of 3-Pyrrolidin-1-yl-piperidine dihydrochloride.

Protocol 1: Recommended General Protocol (Aqueous Stock)

This method is ideal for applications where the final buffer pH can be slightly acidic.

-

Weighing: Carefully weigh the required amount of 3-Pyrrolidin-1-yl-piperidine dihydrochloride in a suitable vial.

-

Initial Dissolution: Add deionized water to dissolve the compound and create a primary stock solution (e.g., 10-50 mM). The compound should dissolve readily. Vortex briefly to ensure homogeneity.

-

Buffer Preparation: Prepare your experimental buffer at a pH of 6.5 or lower. Common choices include MES or HEPES, adjusted to the desired pH.

-

Final Dilution: Add the aqueous stock solution to the acidic buffer to achieve the final desired concentration.

-

Validation: Visually inspect the final solution for clarity. It should be completely clear with no signs of precipitation.

Protocol 2: Preparation of a Stock Solution in DMSO

This is for instances where an organic co-solvent is required for the final dilution.

-

Weighing: Weigh the compound into a clean, dry glass vial.

-

Dissolution in DMSO: Add high-purity, anhydrous DMSO to achieve a high concentration stock (e.g., 50-100 mM).

-

Homogenization: Vortex thoroughly until all solid is dissolved. Gentle warming in a water bath (37°C) may be used if needed, but ensure the solution cools to room temperature before use.

-

Storage: Store DMSO stocks in small aliquots at -20°C or -80°C with desiccant to prevent moisture absorption.[6]

Protocol 3: Dilution into Neutral Buffer Using a Co-solvent

Use this method when your experiment strictly requires a physiological pH (e.g., 7.4) and aqueous methods have failed.

-

Prepare DMSO Stock: Follow Protocol 2 to create a concentrated stock solution in DMSO.

-

Buffer Modification (Optional but Recommended): If possible, add a small percentage of an organic co-solvent to your final assay buffer. The choice depends on experimental tolerance.

| Co-solvent | Typical Final % (v/v) | Considerations |

| Ethanol | 1-5% | Can affect some enzyme activities. |

| PEG-400 | 1-10% | Generally well-tolerated but increases viscosity. |

| DMSO | ≤ 1% | The most common, but ensure final concentration is tolerated by your cells/assay. |

-

Serial Dilution: Perform serial dilutions of the DMSO stock. It is critical to add the stock solution to the buffer (not the other way around) while vortexing to ensure rapid mixing and minimize localized high concentrations that can cause precipitation.

-

Final Check: The final concentration of DMSO should typically not exceed 1% in cellular assays. Always run a vehicle control with the same final concentration of DMSO and any other co-solvents.

References

-

MySkinRecipes. (R)-1-(Pyrrolidin-3-yl)piperidine. [Link]

-

Lee, S. D., et al. (2022). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. PubMed Central. [Link]

-

Sichuan Biosynce Pharmaceutical Technology Co.,Ltd. China Piperidin-3-one Hydrochloride CAS 61644-00-6 Manufacturers Suppliers Factory. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 31268, Pyrrolidine. [Link]

-

Cheméo. Chemical Properties of Piperidine, 1,3-dimethyl- (CAS 695-35-2). [Link]

-

Nongthombam, G. S. (2023). How can I neutralize aminehydrochlorides? ResearchGate. [Link]

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

-

Quora. (2017). Why do amines dissolve in hydrochloric acid?[Link]

-

Gorniak, A., et al. (2020). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PubMed Central. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 78703, 4-(1-Pyrrolidinyl)piperidine. [Link]

-

Drug Development & Delivery. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Link]

-

LibreTexts Chemistry. 7.3 Solubility of Amines. [Link]

-

Dwichandra Putra, E., et al. (2022). Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion system using freeze-drying method. ResearchGate. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. [Link]

-

LibreTexts Chemistry. (2020). 15.13: Amines as Bases. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

-

Musso, A., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. [Link]

-

Ishikawa, M., & Hashimoto, Y. (2009). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]

-

HSC Chemistry. (2021). Amines: Organic Bases, Boiling Point and Solubility in Water. YouTube. [Link]

-

Lead Sciences. (S)-1-(Pyrrolidin-3-yl)piperidine dihydrochloride. [Link]

Sources

Stability and degradation of 3-Pyrrolidin-1-yl-piperidine dihydrochloride in solution

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information regarding the stability and degradation of 3-Pyrrolidin-1-yl-piperidine dihydrochloride in solution. This document offers troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Introduction

3-Pyrrolidin-1-yl-piperidine dihydrochloride is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery.[1] The stability of this compound in solution is critical for ensuring the accuracy and reproducibility of experimental results, as well as for defining appropriate storage and handling conditions. This guide is designed to provide a deep understanding of the potential stability liabilities of this molecule and to offer practical solutions for its use in research and development.

The structure, featuring both a pyrrolidine and a piperidine ring, presents several potential sites for chemical transformation.[2] As a dihydrochloride salt, its stability in aqueous solutions can be significantly influenced by pH.[3] Understanding these factors is paramount for any scientist working with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My analytical results for 3-Pyrrolidin-1-yl-piperidine dihydrochloride are inconsistent. What could be the cause?

Inconsistent analytical results, such as decreasing peak area in chromatographic analyses over time, are often indicative of compound degradation. 3-Pyrrolidin-1-yl-piperidine dihydrochloride, containing two tertiary amine functionalities, can be susceptible to several degradation pathways, particularly in solution. It is crucial to investigate the stability of your compound under your specific experimental conditions.

Troubleshooting Steps:

-

Solvent and Buffer Selection: Evaluate the compatibility of your chosen solvent system with the compound. Protic solvents, especially at non-neutral pH, can facilitate degradation.

-

pH of the Medium: The dihydrochloride salt will create an acidic environment when dissolved in unbuffered aqueous solutions. Depending on the final concentration, the pH could be low enough to affect stability. Always measure and, if necessary, buffer the pH of your solutions.

-

Storage Conditions: Assess your storage conditions. Are your solutions protected from light? Are they stored at an appropriate temperature? Short-term room temperature storage may be acceptable, but for longer durations, refrigeration or freezing is recommended.[4]

-

Perform a Preliminary Stability Check: Prepare a fresh solution of the compound and analyze it immediately. Then, re-analyze the same solution after a set period (e.g., 24, 48 hours) under your typical experimental conditions. A significant decrease in the main peak area suggests degradation.

FAQ 2: What are the most likely degradation pathways for 3-Pyrrolidin-1-yl-piperidine dihydrochloride?

While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, we can infer likely routes based on the chemistry of piperidine and pyrrolidine rings.[5][6] The primary sites for degradation are the tertiary amine nitrogens and the adjacent carbon atoms.

-

Oxidation: The lone pair of electrons on the nitrogen atoms makes them susceptible to oxidation, which can lead to the formation of N-oxides. This can be initiated by atmospheric oxygen, especially in the presence of light or metal ions, or by oxidizing agents present in the reaction mixture.[1] Further oxidation could potentially lead to ring-opening products.

-